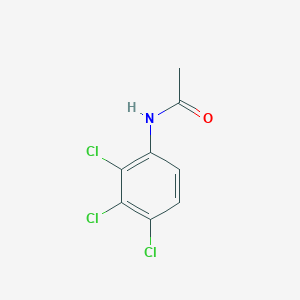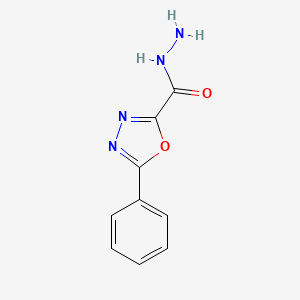
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide
Descripción general
Descripción
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that has analgesic properties . It belongs to the group of arylidene hydrazides and binds to the opioid receptors in the brain, which causes pain relief .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including this compound, involves various methods. One method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . An extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .Aplicaciones Científicas De Investigación
Agricultural Antifungal Agents
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide derivatives have shown significant potential as antifungal agents in agriculture. Wu et al. (2019) reported that these compounds exhibit high bioactivity against various fungi and oomycetes. Notably, certain derivatives demonstrated superior efficacy to existing antifungal agents like fluopyram and carbendazim. These findings suggest their potential use in controlling plant microbial infections, targeting succinate dehydrogenase (SDH) in pathogens (Wu et al., 2019).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound derivatives. Khalid et al. (2016) synthesized derivatives that exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Properties
The anticancer properties of this compound derivatives have been explored in various studies. Adimule et al. (2014) found that certain derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Adimule et al., 2014). Additionally, Gul et al. (2017) reported on derivatives with antimicrobial andhemolytic activity, some of which showed promise against specific microbial species with lower toxicity, suggesting their potential in biological screenings for cancer treatment applications (Gul et al., 2017).
Potential Anti-Cancer and Anti-Diabetic Agents
Shankara et al. (2022) synthesized new derivatives of 1,3,4-Oxadiazoles and investigated their anti-cancer and anti-diabetic properties. The study found significant cytotoxic efficacy against the LN229 Glioblastoma cell line and notable anti-diabetic activity in a diabetic model, highlighting the therapeutic potential of these compounds in treating cancer and diabetes (Shankara et al., 2022).
Tuberculostatic Activity
Research by Foks et al. (2004) demonstrated the tuberculostatic activity of some derivatives, highlighting their potential use in treating tuberculosis. These compounds showed inhibitory effects on tuberculosis bacteria, indicating their role in developing new therapeutic agents for tuberculosis treatment (Foks et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .
Mode of Action
This compound interacts with its targets, CsrA and Xoc3530, resulting in a significant reduction in the motility and pathogenicity of the bacteria
Biochemical Pathways
The compound disrupts the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
The result of the action of this compound is a significant reduction in the growth and pathogenicity of bacteria . By targeting key proteins and disrupting essential biochemical pathways, the compound inhibits bacterial motility and virulence .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties
Cellular Effects
Given the broad range of biological activities exhibited by oxadiazole derivatives , it is likely that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYAUJBFTYCAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


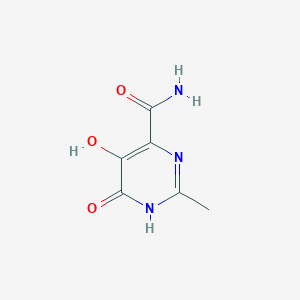
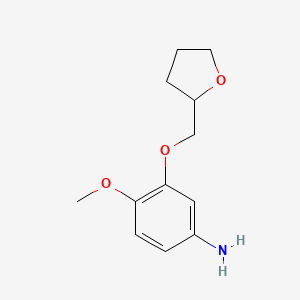

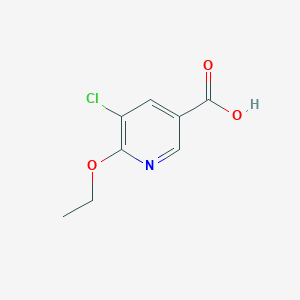
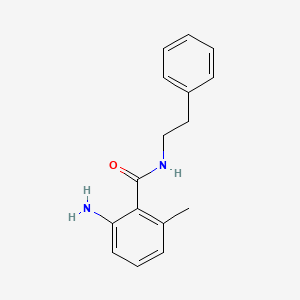
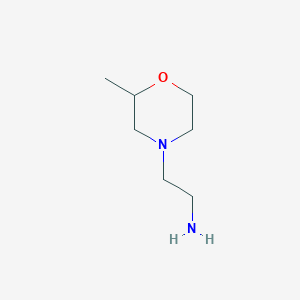


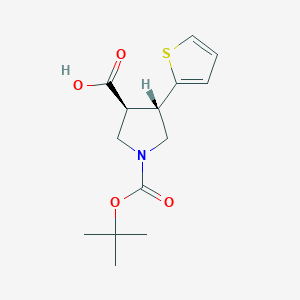

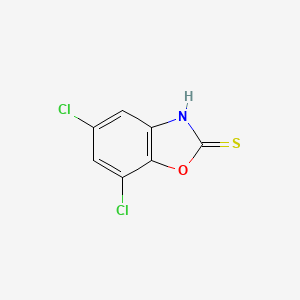
![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)

